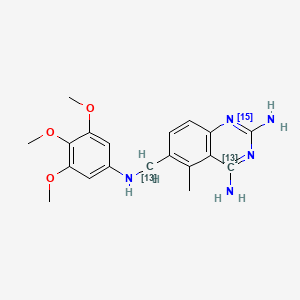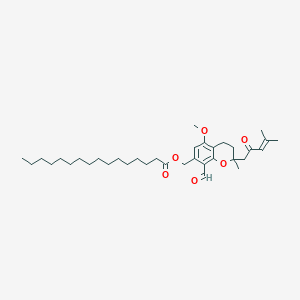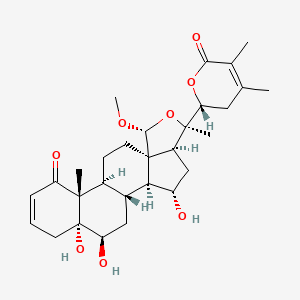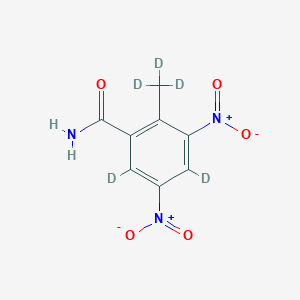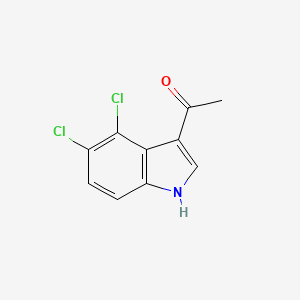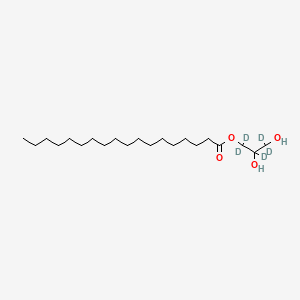![molecular formula C13H19FN5O2+ B15294050 (R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol is a complex organic compound featuring an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(morpholin-4-yl)aniline and epichlorohydrin.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with epichlorohydrin to form an intermediate epoxide.
Azidation: The intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group.
Final Product: The final step involves the reduction of the epoxide to yield ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Functional Group Transformations: Its various functional groups allow for diverse chemical transformations.
Biology
Bioconjugation: The azido group can participate in click chemistry, making it useful for bioconjugation applications.
Drug Development:
Medicine
Antimicrobial Agents: The compound’s structural similarity to known antimicrobial agents suggests potential in this area.
Diagnostic Tools: Its ability to undergo click chemistry makes it useful in the development of diagnostic tools.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Chemical Sensors: Its reactivity can be harnessed in the design of chemical sensors.
Mechanism of Action
The mechanism of action of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, while the fluoro-substituted aromatic ring and morpholine moiety can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
- ®-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl methanesulfonate
Uniqueness
- Structural Features : The presence of both an azido group and a morpholine moiety in ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol makes it unique compared to other similar compounds.
- Reactivity : Its ability to undergo diverse chemical reactions, including click chemistry, sets it apart from other compounds with similar structures.
This comprehensive overview highlights the significance of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol in various scientific and industrial applications
Properties
Molecular Formula |
C13H19FN5O2+ |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]imino-iminoazanium |
InChI |
InChI=1S/C13H19FN5O2/c14-12-7-10(16-8-11(20)9-17-18-15)1-2-13(12)19-3-5-21-6-4-19/h1-2,7,11,15-16,20H,3-6,8-9H2/q+1/t11-/m1/s1 |
InChI Key |
GFBTVVZSAJCGGU-LLVKDONJSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN=[N+]=N)O)F |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CN=[N+]=N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


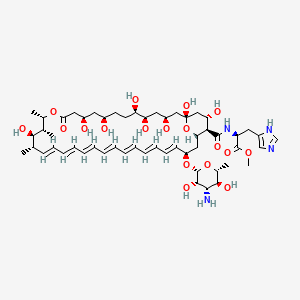
![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)
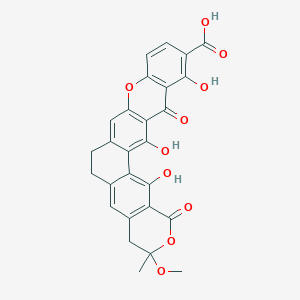
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)

